Dynasore inhibition of dynamin 1 and dynamin 2 GTPase activity
Dynasore inhibition of dynamin 1 and dynamin 2 GTPase activity
Topic: Dynasore Inhibition of Dynamin 1 and Dynamin 2 GTPase Activity Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals
Technical Guide & Experimental Protocols
Executive Summary
Dynasore is a cell-permeable, small-molecule inhibitor of dynamin GTPase activity.[1][2] It acts as a potent, non-competitive inhibitor of Dynamin 1 (Dyn1), Dynamin 2 (Dyn2), and the mitochondrial dynamin-related protein 1 (Drp1).[2] By blocking the catalytic rate of GTP hydrolysis, Dynasore arrests the formation of clathrin-coated vesicles (CCVs) at the "pinch-off" stage (scission), effectively stalling clathrin-mediated endocytosis (CME).[1]
This guide provides a rigorous technical analysis of Dynasore’s pharmacological profile, detailed protocols for validating its activity in vitro and in vivo, and critical troubleshooting insights regarding its solubility and detergent sensitivity.
Mechanistic Profile
Dynamin is a large GTPase essential for membrane fission.[2][3][4] It self-assembles into helical polymers around the neck of budding vesicles. The hydrolysis of GTP triggers a conformational change (constriction) that severs the membrane neck.
Mechanism of Action: Dynasore inhibits the GTPase activity of dynamin in a non-competitive manner.[1][2]
-
Target: It binds to the GTPase domain of dynamin.[1][2][5][6][7]
-
Kinetics: It does not alter the affinity for GTP (
remains constant) but drastically reduces the catalytic rate ( decreases). -
Result: Dynamin rings assemble and constrict but fail to execute the final fission step. Electron microscopy of Dynasore-treated cells typically reveals an accumulation of "U-shaped" and "O-shaped" coated pits that remain tethered to the plasma membrane.
Figure 1: Mechanism of Dynamin Inhibition
Caption: Dynasore arrests the dynamin cycle at the GTP hydrolysis step, preventing the conformational power stroke required for membrane scission.[2]
Quantitative Pharmacology
To design robust experiments, researchers must understand the potency and limitations of Dynasore compared to next-generation analogs.
Key Pharmacological Parameters:
-
IC
(In Vitro): ~15 µM for Dyn1 and Dyn2.[5][8] -
Kinetics: Fast-acting (effects observed within seconds) and reversible upon washout.[2]
-
Detergent Sensitivity (Critical): Dynasore binds stoichiometrically to detergents like Tween-80, which can shift the IC
from ~15 µM to >400 µM. Avoid detergents in biochemical assays.
Table 1: Comparative Potency of Dynamin Inhibitors
| Compound | Target Specificity | IC | IC | Key Characteristics |
| Dynasore | Dyn1, Dyn2, Drp1 | ~15 µM | ~80 µM (Tf uptake) | The "gold standard" probe.[5] High detergent sensitivity. |
| Dyngo-4a | Dyn1, Dyn2 | ~0.38 µM (Dyn1)~2.3 µM (Dyn2) | ~5.7 µM | ~30-fold more potent than Dynasore. Reduced detergent binding.[6][9] |
| Dynole 34-2 | Dyn1, Dyn2 | ~1.3 µM (Dyn1) | ~15-80 µM | Indole-based.[5][8] Potent, but potential cytotoxicity at high concentrations. |
Experimental Protocols
The following protocols are designed for high reproducibility. Causality is explained for every critical step.
Protocol A: In Vitro GTPase Assay (Malachite Green)
This colorimetric assay measures the release of inorganic phosphate (Pi) during GTP hydrolysis.[10]
Reagents:
-
Buffer: 20 mM HEPES (pH 7.4), 100 mM NaCl, 2 mM MgCl
. (Do NOT add Tween-80 or Triton X-100). -
Enzyme: Recombinant Dynamin 1 or 2 (0.2 µM final concentration).[1]
-
Stimulant: Phosphatidylserine (PS) liposomes (to induce assembly/stimulation).
Workflow:
-
Preparation: Prepare 2X Dynasore solutions in DMSO (range: 0–100 µM). Keep DMSO concentration constant (<1% final).
-
Incubation: Mix Dynamin (0.2 µM) with Dynasore in GTPase buffer. Incubate for 10 minutes at Room Temperature (RT).
-
Reasoning: Allows the inhibitor to bind the allosteric site before substrate addition.
-
-
Activation: Add GTP (final 250–500 µM) to initiate the reaction.
-
Reaction: Incubate at 37°C for 30 minutes.
-
Termination: Add Malachite Green reagent to quench the reaction.
-
Readout: Measure absorbance at 650 nm after 20 minutes.
Protocol B: Cell-Based Transferrin Uptake Assay
This assay quantifies the functional blockade of Clathrin-Mediated Endocytosis (CME).
Workflow Visualization:
Caption: Workflow for measuring Transferrin (Tf) uptake. The acid wash step is critical to distinguish internalized cargo from surface-bound ligand.
Step-by-Step Methodology:
-
Seeding: Plate HeLa or BSC-1 cells on glass coverslips.
-
Starvation: Wash cells with PBS and incubate in serum-free media for 30 min at 37°C.
-
Reasoning: Removes endogenous transferrin, synchronizing the uptake upon ligand addition.
-
-
Inhibitor Treatment: Treat cells with 80 µM Dynasore (in serum-free media) for 30 min at 37°C. Include a DMSO control.
-
Note: 80 µM is the standard effective dose for complete inhibition in cell culture due to serum binding and membrane permeability factors.
-
-
Ligand Binding: Cool cells to 4°C (on ice). Add 5 µg/mL Transferrin-Alexa488. Incubate for 30 min at 4°C.
-
Reasoning: At 4°C, ligand binds to the receptor but endocytosis is arrested, synchronizing the "start line."
-
-
Internalization Pulse: Move cells to 37°C for 15 minutes (in the continued presence of Dynasore).
-
Acid Wash (Crucial): Wash cells 2x with ice-cold Acid Wash Buffer (0.2 M Acetic acid, 0.5 M NaCl, pH 2.8).
-
Reasoning: Strips non-internalized Transferrin from the cell surface. Only protected (internalized) fluorescence remains.
-
-
Fixation: Fix with 4% Paraformaldehyde (PFA) and image via confocal microscopy.
Troubleshooting & Optimization (Trustworthiness)
1. Solubility Issues:
-
Dynasore is hydrophobic. Always prepare fresh stock in high-quality DMSO.
-
Precipitation in culture media can occur at >100 µM. If crystals are visible under the microscope, the data is invalid.
2. Off-Target Effects:
-
Mitochondria: Dynasore inhibits Drp1, causing mitochondrial elongation. If your phenotype involves apoptosis or metabolism, control for this by using Drp1-specific siRNA or Mdivi-1 (though Mdivi-1 specificity is also debated).
-
Cholesterol: Dynasore can affect lipid raft organization independent of dynamin. Use Dynamin Triple Knockout (TKO) cells as a negative control if available.
3. Serum Interference:
-
Serum proteins (albumin) bind Dynasore, reducing its effective concentration. Always perform assays in serum-free or low-serum (0.5%) media.
References
-
Macia, E., et al. (2006).[1][2][4] "Dynasore, a cell-permeable inhibitor of dynamin."[2] Developmental Cell, 10(6), 839-850.
-
McCluskey, A., et al. (2013).[4] "Building a better dynasore: the dyngo compounds potently inhibit dynamin and endocytosis."[6][9] Traffic, 14(12), 1272-1289.
-
Kirchhausen, T., et al. (2008).[2] "Dynasore, a cell-permeable inhibitor of dynamin."[2] Methods in Enzymology, 438, 77-93.
-
Park, R.J., et al. (2013). "Dynamin triple knockout cells reveal off target effects of commonly used dynamin inhibitors."[4] Journal of Cell Science, 126(22), 5305-5312.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 4. Dynamin triple knockout cells reveal off target effects of commonly used dynamin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of dynamin mediated endocytosis by the dynoles--synthesis and functional activity of a family of indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Building a better dynasore: the dyngo compounds potently inhibit dynamin and endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dynole 34-2 |CAS:1128165-88-7 Probechem Biochemicals [probechem.com]
- 8. researchgate.net [researchgate.net]
- 9. Building a Better Dynasore: The Dyngo Compounds Potently Inhibit Dynamin and Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A highly-sensitive high throughput assay for dynamin's basal GTPase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A high-throughput assay to identify robust inhibitors of dynamin GTPase activity | bioRxiv [biorxiv.org]
